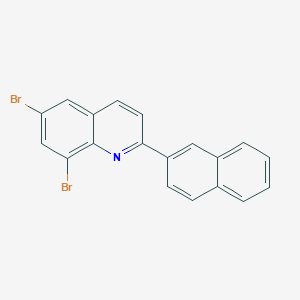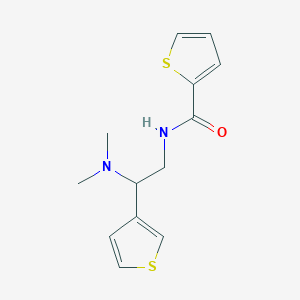![molecular formula C19H14BrN3O2S B2481366 (Z)-N-(6-acétamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidène)-2-bromobenzamide CAS No. 865182-83-8](/img/structure/B2481366.png)
(Z)-N-(6-acétamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidène)-2-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide is a useful research compound. Its molecular formula is C19H14BrN3O2S and its molecular weight is 428.3. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de recherche scientifique du composé (Z)-N-(6-acétamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidène)-2-bromobenzamide, également connu sous le nom de 2-bromo-N-[(2Z)-6-acétamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidène]benzamide :
Recherche anticancéreuse
Ce composé a montré un potentiel dans la recherche anticancéreuse en raison de sa capacité à inhiber des enzymes et des voies spécifiques impliquées dans la prolifération des cellules cancéreuses. Sa structure unique lui permet d'interagir avec l'ADN des cellules cancéreuses, ce qui peut entraîner l'apoptose (mort cellulaire programmée) et l'inhibition de la croissance tumorale .
Agents neuroprotecteurs
La recherche indique que les dérivés de ce composé peuvent servir d'agents neuroprotecteurs. Ils peuvent inhiber des enzymes comme la monoamine oxydase B (MAO-B), qui sont impliquées dans les maladies neurodégénératives telles que la maladie de Parkinson. Cette inhibition peut aider à réduire le stress oxydatif et à protéger les cellules neuronales .
Activité antimicrobienne
Le composé a été étudié pour ses propriétés antimicrobiennes. Sa structure lui permet de perturber les parois cellulaires bactériennes et d'inhiber la croissance de diverses souches bactériennes. Cela en fait un candidat potentiel pour le développement de nouveaux antibiotiques, en particulier contre les souches bactériennes résistantes .
Applications anti-inflammatoires
Des études ont montré que ce composé peut moduler les voies inflammatoires, ce qui en fait un candidat potentiel pour les médicaments anti-inflammatoires. Il peut inhiber la production de cytokines pro-inflammatoires et réduire l'inflammation dans divers modèles .
Études d'inhibition enzymatique
Le composé est utile dans les études d'inhibition enzymatique, en particulier pour les enzymes impliquées dans les voies métaboliques. Sa capacité à se lier aux sites actifs des enzymes en fait un outil précieux pour étudier la cinétique enzymatique et développer des inhibiteurs enzymatiques à des fins thérapeutiques .
Thérapie photodynamique
Ce composé a des applications potentielles dans la thérapie photodynamique (PDT) pour le traitement du cancer. Sa structure lui permet d'agir comme un photosensibilisateur, qui, lorsqu'il est activé par la lumière, peut produire des espèces réactives de l'oxygène (ROS) qui tuent les cellules cancéreuses .
Systèmes de délivrance de médicaments
Le composé peut être utilisé dans le développement de systèmes de délivrance de médicaments. Ses propriétés chimiques lui permettent d'être conjugué à diverses molécules médicamenteuses, améliorant ainsi leur stabilité et leur ciblage vers des tissus ou des cellules spécifiques .
Sondes biochimiques
En raison de sa structure chimique unique, ce composé peut être utilisé comme une sonde biochimique pour étudier divers processus biologiques. Il peut aider à comprendre les interactions entre les protéines, les acides nucléiques et autres biomolécules .
Ces applications mettent en évidence la polyvalence et le potentiel du this compound dans la recherche scientifique. Chaque domaine offre des informations et des opportunités uniques pour une exploration et un développement plus poussés.
Propriétés
IUPAC Name |
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O2S/c1-3-10-23-16-9-8-13(21-12(2)24)11-17(16)26-19(23)22-18(25)14-6-4-5-7-15(14)20/h1,4-9,11H,10H2,2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZHZIBCHBNDHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2481285.png)
![N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2481286.png)
![2-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B2481287.png)

![7-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2481294.png)


![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-fluoro-3-(piperidine-1-carbonyl)quinoline](/img/structure/B2481299.png)
![5-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2481300.png)
![N-[cyano(2,4-difluorophenyl)methyl]-4-fluoro-2-nitrobenzamide](/img/structure/B2481301.png)
![Tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]-1,4-oxazepane-4-carboxylate](/img/structure/B2481304.png)
![Methyl 3-[(2-{[2-({2-[(4-methoxyphenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2481305.png)

